molecular formula C16H48O12Si12 B15163549 Octakis(dimethylsiloxy)cyclotetrasiloxane

Octakis(dimethylsiloxy)cyclotetrasiloxane

Cat. No.: B15163549
M. Wt: 769.6 g/mol
InChI Key: WXZVKIRZVOHDKY-UHFFFAOYSA-N
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Description

2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound. It belongs to the class of siloxanes, which are characterized by their silicon-oxygen backbone. This compound is notable for its unique structure, which includes multiple dimethylsilyl groups attached to a cyclotetrasiloxane core. The presence of these groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of cyclotetrasiloxane with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

Cyclotetrasiloxane+8Dimethylchlorosilane2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane+8HCl\text{Cyclotetrasiloxane} + 8 \text{Dimethylchlorosilane} \rightarrow \text{2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane} + 8 \text{HCl} Cyclotetrasiloxane+8Dimethylchlorosilane→2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane+8HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol groups.

    Reduction: Reduction reactions can convert the siloxane bonds to silane bonds.

    Substitution: The dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts such as platinum or palladium complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.

Scientific Research Applications

2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound is employed in the development of biocompatible materials and as a component in drug delivery systems.

    Medicine: Its unique properties make it useful in the formulation of medical devices and implants.

    Industry: It is used in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane exerts its effects is primarily through its interaction with other molecules via its siloxane backbone and dimethylsilyl groups. These interactions can lead to the formation of stable complexes and the modification of surfaces, enhancing the properties of materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    Octamethylcyclotetrasiloxane (D4): A simpler siloxane compound with similar structural features but lacking the dimethylsilyl groups.

    Hexamethylcyclotrisiloxane (D3): Another related compound with a smaller ring structure.

    Decamethylcyclopentasiloxane (D5): A larger ring siloxane with different physical properties.

Uniqueness

2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to the presence of multiple dimethylsilyl groups, which impart enhanced stability and reactivity compared to simpler siloxanes. This makes it particularly valuable in applications requiring robust and versatile materials.

Properties

Molecular Formula

C16H48O12Si12

Molecular Weight

769.6 g/mol

InChI

InChI=1S/C16H48O12Si12/c1-29(2)17-37(18-30(3)4)25-38(19-31(5)6,20-32(7)8)27-40(23-35(13)14,24-36(15)16)28-39(26-37,21-33(9)10)22-34(11)12/h1-16H3

InChI Key

WXZVKIRZVOHDKY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)O[Si]1(O[Si](O[Si](O[Si](O1)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C)O[Si](C)C

Origin of Product

United States

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